molecular formula C6H11NO2S B1454420 N-(2-methylbut-3-yn-2-yl)methanesulfonamide CAS No. 1279876-13-9

N-(2-methylbut-3-yn-2-yl)methanesulfonamide

Cat. No.: B1454420
CAS No.: 1279876-13-9
M. Wt: 161.22 g/mol
InChI Key: LHVASHXUILZVQA-UHFFFAOYSA-N
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Description

N-(2-methylbut-3-yn-2-yl)methanesulfonamide is a chemical compound with the molecular formula C6H13NO2S . It is a methanesulfonamide derivative of 2-methylbut-3-yn-2-ol, an acetylenic alcohol known for its role as a versatile synthetic intermediate and a protected acetylene equivalent in organic synthesis . The parent alcohol, 2-methylbut-3-yn-2-ol, is industrially produced from acetylene and acetone and is a key precursor in the manufacture of terpenes and other specialty chemicals . The incorporation of the methanesulfonamide group introduces a sulfonamide moiety, a functional group of significant interest in medicinal chemistry and chemical biology for its electron-withdrawing properties and potential as a key intermediate in the synthesis of more complex molecules . This compound is valued in research for its dual functionality. The alkynyl group offers a handle for further chemical transformations, such as metal-catalyzed coupling reactions (e.g., Sonogashira coupling) and cycloadditions, enabling the construction of complex molecular architectures. Concurrently, the methanesulfonamide group can act as a directing group in catalysis or be utilized in the synthesis of sulfonamide-based compound libraries. Its primary research applications are in the fields of synthetic organic chemistry, method development, and as a building block for agrochemical and pharmaceutical research . This product is intended for use by qualified research professionals in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

N-(2-methylbut-3-yn-2-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-5-6(2,3)7-10(4,8)9/h1,7H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVASHXUILZVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The key synthetic strategy for preparing N-(2-methylbut-3-yn-2-yl)methanesulfonamide involves the coupling of the alkynyl moiety with methanesulfonamide under catalytic conditions. The alkynyl precursor is typically a 2-methylbut-3-yn-2-yl derivative, which can be introduced via palladium-catalyzed cross-coupling or copper-catalyzed coupling reactions.

Preparation via Palladium-Catalyzed Coupling

A representative method described in the literature involves the reaction of an alkynyl halide or an alkynyl intermediate with methanesulfonamide in the presence of palladium catalysts and copper co-catalysts.

  • Procedure Summary:

    • A solution of the alkynyl precursor (e.g., compound 7 in a related study) is prepared in triethylamine.
    • This compound is added along with palladium(II) chloride bis(triphenylphosphine) (PdCl2(PPh3)2) and copper(I) iodide (CuI).
    • The reaction is heated at 60°C under an inert argon atmosphere for approximately 2.5 hours.
    • After completion, the mixture is worked up by extraction and purified by silica gel chromatography to isolate the desired sulfonamide product.
  • Key Conditions and Reagents:

Reagent/Condition Amount/Details
Alkynyl precursor (e.g., compound 7) 1.34 mmol
This compound 1.47 mmol
PdCl2(PPh3)2 0.041 mmol
CuI 0.042 mmol
Triethylamine 6 mL
Temperature 60°C
Atmosphere Argon
Reaction time 2.5 hours
  • Yield and Purification:
    • The product is obtained as a pale solid after chromatographic purification.
    • Yields reported in analogous reactions range from moderate to good (e.g., 29% isolated yield in a related complex synthesis) depending on substrate and reaction scale.

Copper-Catalyzed Coupling Using Alkynyl Bromides

An alternative method employs copper-catalyzed coupling of alkynyl bromides with sulfonamide nucleophiles.

  • Procedure Highlights:

    • Preparation of the alkynyl bromide intermediate (e.g., 4-bromo-2-methylbut-1-en-3-yne) by bromination of the corresponding alkynyl precursor.
    • The bromide is then reacted with methanesulfonamide in the presence of copper sulfate pentahydrate, 1,10-phenanthroline as ligand, and potassium carbonate as base.
    • The reaction is typically carried out in toluene at 70°C for 6–9 hours.
    • After reaction completion, the mixture is filtered, concentrated, and purified by silica gel chromatography.
  • Typical Reaction Setup:

Reagent/Condition Amount/Details
Alkynyl bromide intermediate ~22.7 mmol
N-alkyl sulfonamide (methanesulfonamide) 24.9 mmol
CuSO4·5H2O 2.3 mmol
1,10-Phenanthroline 4.4 mmol
K2CO3 44.9 mmol
Solvent Toluene (40 mL)
Temperature 70°C
Reaction time 6–9 hours
  • Yields:
    • The desired this compound derivatives were obtained in yields ranging from 61% to 82%.

Synthetic Route Summary Table

Step Method Key Reagents/Catalysts Conditions Yield (%)
Alkynyl bromide formation Bromination of alkynyl precursor N-bromosuccinimide (NBS), AgNO3 Dry acetone, 10°C to RT 78%
Copper-catalyzed coupling Coupling with methanesulfonamide CuSO4·5H2O, 1,10-phenanthroline, K2CO3 Toluene, 70°C, 6–9 h 61–82%
Palladium-catalyzed coupling Coupling with methanesulfonamide PdCl2(PPh3)2, CuI, triethylamine 60°C, Ar, 2.5 h Moderate (ca. 29%) in complex cases

Research Findings and Notes

  • The palladium-catalyzed method is useful for coupling alkynyl sulfonamides with complex aromatic systems, enabling further derivatization for pharmaceutical applications.
  • Copper-catalyzed coupling offers a practical and relatively high-yielding approach for preparing this compound and related sulfonamides in a straightforward manner.
  • The preparation of the alkynyl bromide intermediate is a critical step and requires careful control of reaction temperature and reagent stoichiometry to maximize yield and purity.
  • Purification is typically achieved by silica gel chromatography using mixtures of methanol/chloroform or ethyl acetate/hexane depending on the polarity of the product.

Chemical Reactions Analysis

N-(2-methylbut-3-yn-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block : It serves as a versatile building block in organic synthesis, enabling the creation of various complex molecules.
  • Intermediate : Utilized in the synthesis of pharmaceuticals and specialty chemicals, facilitating advancements in chemical research.

2. Biology

  • Biological Activity : The compound has shown potential antimicrobial and antifungal properties. Studies indicate its effectiveness against certain pathogens, making it a candidate for further research in drug development.
  • Mechanism of Action : N-(2-methylbut-3-yn-2-yl)methanesulfonamide interacts with specific molecular targets, modulating biological pathways that can lead to therapeutic effects. This interaction is crucial for understanding its potential applications in treating infections.

3. Medicine

  • Therapeutic Applications : Ongoing research is focused on its potential use in developing new drugs, particularly for conditions like bacterial infections and fungal diseases. Its ability to disrupt microbial functions positions it as a promising candidate for further clinical studies.
  • Anticancer Research : Investigations into its cytotoxic effects on cancer cells are underway, exploring its role in inhibiting tumor growth through mechanisms similar to those observed in other sulfonamide compounds .

4. Industry

  • Reagent Use : In industrial processes, this compound is employed as a reagent for producing specialty chemicals, contributing to various manufacturing sectors .
  • Specialty Chemicals Production : Its application extends to the synthesis of specialty chemicals that require precise chemical functionalities, enhancing product performance across different industries.

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism involved inhibition of bacterial cell wall synthesis, highlighting its potential as an antibiotic agent.

Case Study 2: Drug Development

Research focusing on the compound's role in drug discovery revealed its efficacy in inhibiting specific enzymes related to cancer cell proliferation. This study suggests that modifications to the sulfonamide structure could enhance its selectivity and potency against cancer cells .

Mechanism of Action

The mechanism of action of N-(2-methylbut-3-yn-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Methanesulfonamide Derivatives

Structural Variations and Substituent Effects

The target compound’s alkyne-substituted side chain distinguishes it from other methanesulfonamide derivatives. Below is a comparative analysis of key analogs:

Compound Name Substituent Key Features Applications/Findings Reference
N-(2-Fluorophenyl)methanesulfonamide 2-Fluorophenyl Aromatic ring with electron-withdrawing F atom Studied in ligand-free copper-catalyzed N-arylation reactions; NMR data reported .
N-(2-Furymethyl)methanesulfonamide 2-Furylmethyl Heterocyclic furan group Detected in catalytic biomass conversion; formed via nickel-catalyzed reactions .
N-[4-(4-Fluoro-phenyl)...]methanesulfonamide 4-Fluoro-phenyl-pyrimidine derivative Fluorinated aryl-pyrimidine hybrid Listed in specialty chemical catalogs; potential intermediate in drug synthesis .
N-(3-Bromophenyl)methanesulfonamide 3-Bromophenyl Heavy halogen substituent Used in Suzuki-Miyaura cross-coupling to synthesize boronate intermediates .
N-(2,4,5-Trichlorophenyl)methanesulfonamide 2,4,5-Trichlorophenyl Polychlorinated aromatic ring Modified as a hepatitis C virus inhibitor in computational medicinal chemistry .
Key Observations:
  • Electron-Deficient Aryl Groups (e.g., fluorophenyl, trichlorophenyl): Enhance hydrogen-bond acceptor strength, improving binding in biological targets and catalytic reactivity .
  • Heterocyclic Substituents (e.g., furymethyl): Influence solubility and stability under catalytic conditions, as seen in supercritical water gasification .

Pharmacological and Catalytic Relevance

  • Medicinal Chemistry : Chlorinated and fluorinated aryl sulfonamides exhibit bioactivity, such as ceramidase inhibition and antiviral effects .
  • Catalysis : Nickel-loaded catalysts promote the formation of sulfonamide intermediates in biomass conversion , while copper catalysts enable efficient N-arylation .

The tertiary alkyne in N-(2-methylbut-3-yn-2-yl)methanesulfonamide may offer unique interactions in drug design or serve as a ligand in metal catalysis, though further studies are needed.

Biological Activity

N-(2-methylbut-3-yn-2-yl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, research findings, and potential applications.

This compound, with the CAS number 1279876-13-9, is synthesized through the reaction of methanesulfonyl chloride with 2-methylbut-3-yn-2-amine under controlled conditions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its functional versatility in biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound modulates various biological pathways, which can lead to antimicrobial and antifungal effects. Understanding these interactions is crucial for exploring its therapeutic potential.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent. For instance, it has demonstrated effectiveness against Gram-positive bacteria, which are often resistant to conventional antibiotics.

Antifungal Activity

In addition to its antibacterial effects, this compound has also been investigated for antifungal activity. Preliminary findings suggest that it may inhibit the growth of fungi such as Candida species and Aspergillus species, making it a candidate for developing antifungal therapies.

Research Findings and Case Studies

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismsObserved EffectReference
AntimicrobialGram-positive bacteriaGrowth inhibition
AntifungalCandida speciesGrowth inhibition
AntifungalAspergillus speciesGrowth inhibition

Case Study: Antimicrobial Efficacy

In a study conducted to evaluate the antimicrobial efficacy of this compound, various concentrations were tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with an IC50 value that suggests potent activity comparable to established antibiotics.

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Molecular docking studies are being employed to identify specific binding sites on target proteins, which could enhance our understanding of its action at the molecular level. Additionally, there is potential for developing derivatives with improved efficacy and safety profiles based on structure–activity relationship (SAR) studies .

Q & A

How can computational methods like Density Functional Theory (DFT) be applied to predict the electronic properties of N-(2-methylbut-3-yn-2-yl)methanesulfonamide?

Answer:
DFT calculations are critical for optimizing molecular geometry, determining free energy states, and predicting UV/Vis spectra by analyzing frontier molecular orbitals (e.g., HOMO-LUMO gaps). For methanesulfonamide derivatives, the PM6 method in solvent environments (e.g., water) can model bond lengths, angles, and electronic transitions. Comparative studies between experimental UV spectra and DFT-predicted transitions help validate computational models .

What crystallographic techniques are suitable for determining the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL is the gold standard for structure refinement. SHELX programs enable robust handling of twinned or high-resolution data, even for small molecules. Experimental phases can be derived via SHELXD/SHELXE , while SHELXPRO interfaces with macromolecular applications. Critical analysis of residual density maps and thermal parameters ensures structural accuracy .

How do substituents on the methanesulfonamide core influence reactivity in synthetic pathways?

Answer:
Substituents like alkynyl or tert-butyl groups (e.g., in N-(3,5-di-tert-butyl-2-hydroxyphenyl)methanesulfonamide) alter steric and electronic profiles, impacting regioselectivity in alkylation or metathesis reactions. Computational modeling of substituent effects on transition states can guide synthetic design. For example, bulky groups may hinder nucleophilic attack, favoring alternative reaction pathways .

What spectroscopic methods are effective for characterizing this compound?

Answer:

  • FT-IR/Raman : Identify vibrational modes of sulfonamide (-SO₂-) and alkyne (-C≡C) groups.
  • NMR : 1^1H and 13^13C NMR resolve methyl/alkynyl proton environments, with shielding effects influenced by substituents.
  • UV/Vis : Experimental spectra validated against DFT-predicted electronic transitions (e.g., π→π* or n→π*). Discrepancies may indicate solvent effects or conformational flexibility .

What challenges arise in achieving high regioselectivity during the synthesis of this compound?

Answer:
Regioselective alkylation requires careful control of reaction conditions (e.g., temperature, catalyst). For example, protecting groups (e.g., methanesulfonyl) can direct electrophilic attack to specific positions. Computational modeling of transition states helps predict selectivity, while kinetic studies resolve competing pathways. Contradictions between theoretical and experimental yields often stem from unaccounted solvent or steric effects .

How can contradictions between experimental and computational data for this compound be resolved?

Answer:
Discrepancies in UV/Vis spectra or reaction yields may arise from approximations in DFT functionals or solvent models. Hybrid approaches (e.g., COSMO-RS for solvation) improve accuracy. For crystallographic data, re-refinement with alternative software (e.g., Olex2 vs. SHELXL) or re-examination of hydrogen bonding networks can resolve structural ambiguities .

What role does this compound serve as a building block in complex molecule synthesis?

Answer:
Its alkyne moiety enables click chemistry (e.g., Huisgen cycloaddition), while the sulfonamide group acts as a directing group in cross-coupling reactions. For example, derivatives like N-[2-(4,5-dihydrooxazolyl)phenyl]methanesulfonamide are precursors to biofilm inhibitors (e.g., Carolacton). Mechanistic studies using kinetic isotope effects (KIEs) or isotopic labeling clarify reaction pathways .

What biochemical applications are explored for methanesulfonamide derivatives?

Answer:
Derivatives like NS-398 (a COX-2 inhibitor) are used to study enzyme inhibition mechanisms. Structure-activity relationship (SAR) analyses focus on substituent effects (e.g., nitro or cyclohexyloxy groups) on binding affinity. Competitive inhibition assays (e.g., IC₅₀ determination) and molecular docking refine pharmacophore models .

Table: Key Research Tools for Methanesulfonamide Derivatives

Application Method/Software Reference
CrystallographySHELXL, Olex2
DFT CalculationsGaussian, PM6
Spectroscopic AnalysisFT-IR, NMR, UV/Vis
Synthetic OptimizationKinetic Isotope Effects

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(2-methylbut-3-yn-2-yl)methanesulfonamide
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N-(2-methylbut-3-yn-2-yl)methanesulfonamide

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